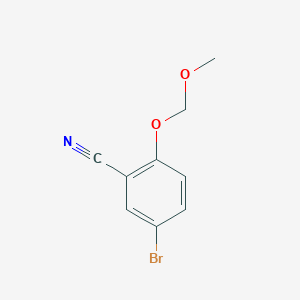
2-(4-Methoxyphenyl)thiazole-5-carbaldehyde
Overview
Description
“2-(4-Methoxyphenyl)thiazole-5-carbaldehyde” is a chemical compound with the CAS Number: 914348-82-6 . It has a molecular weight of 220.27 and its molecular formula is C11H9NO2S . It appears as a light yellow to yellow powder or crystals .
Molecular Structure Analysis
The molecular structure of “2-(4-Methoxyphenyl)thiazole-5-carbaldehyde” consists of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The detailed structural analysis is not available in the search results.Physical And Chemical Properties Analysis
“2-(4-Methoxyphenyl)thiazole-5-carbaldehyde” is a light yellow to yellow powder or crystals . It has a molecular weight of 220.27 and its molecular formula is C11H9NO2S . The compound should be stored in a refrigerator . The detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Pharmaceutical Research
Thiazole derivatives, including compounds like “2-(4-Methoxyphenyl)thiazole-5-carbaldehyde”, are often explored for their potential in pharmaceutical applications due to their analgesic and anti-inflammatory properties. For instance, benzothiazine N-acylhydrazones derived from thiazolecarboxaldehyde have shown promising antinociceptive and anti-inflammatory activity .
Antioxidant Activity
Aminothiazole derivatives have demonstrated significant antioxidant activities. These compounds can inhibit radical formation, which is crucial in preventing oxidative stress-related damage in biological systems .
Synthetic Chemistry
Thiazoles serve as key intermediates in synthetic chemistry for constructing more complex molecules. They can be used in microwave-assisted synthesis methods to create various thiazolyl derivatives with potential biological activities .
Safety and Hazards
properties
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-9-4-2-8(3-5-9)11-12-6-10(7-13)15-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJPGTVCVKDDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661675 | |
| Record name | 2-(4-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)thiazole-5-carbaldehyde | |
CAS RN |
914348-82-6 | |
| Record name | 2-(4-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B1486593.png)
![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1486595.png)

![3-(Diphenylamino)dibenzo[g,p]chrysene](/img/structure/B1486597.png)

![N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1486599.png)
![[1-(6-Chloropyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1486600.png)





![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1486609.png)